[(3-Fluoro-2-methoxyphenyl)methyl](2-methylpropyl)amine
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Overview
Description
(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound that belongs to the class of substituted phenylamines. This compound features a fluorine atom and a methoxy group attached to a benzene ring, which is further connected to a methylpropylamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a methoxy-substituted benzaldehyde, followed by reductive amination with an appropriate amine source. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-2-methoxyphenyl)methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
(3-Fluoro-2-methoxyphenyl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Fluoro-2-methoxyphenyl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-methoxyphenyl)(methyl)sulfane: Shares similar functional groups but differs in the sulfur-containing moiety.
(3-Fluoro-4-methoxyphenyl)methyl](2-methylpropyl)amine: A closely related compound with slight variations in the substitution pattern.
Uniqueness
(3-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound that belongs to the class of substituted phenylamines. Its unique structure, featuring a fluorine atom and a methoxy group attached to a phenyl ring, makes it a subject of interest in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3-Fluoro-2-methoxyphenyl)methylamine is C12H17FNO2. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable properties for pharmaceutical applications.
The biological activity of (3-Fluoro-2-methoxyphenyl)methylamine can be attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine and methoxy groups significantly influence the compound's binding affinity and specificity, impacting several biochemical pathways:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity.
- Receptor Binding : Its structural features allow it to bind to various receptors, influencing neurotransmitter systems.
Biological Activities
Research has indicated that (3-Fluoro-2-methoxyphenyl)methylamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.
- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties, which could have implications in treating inflammatory diseases.
Research Findings
Several studies have explored the biological activity of (3-Fluoro-2-methoxyphenyl)methylamine:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant activity against various biological targets. For example, compounds with similar structures have shown effectiveness against neurotransmitter systems and metabolic enzymes.
- Case Studies : In one notable study, the compound's interaction with lysosomal phospholipase A2 was assessed, revealing insights into its potential as a therapeutic agent in drug-induced phospholipidosis .
Comparative Analysis
To understand the uniqueness of (3-Fluoro-2-methoxyphenyl)methylamine, it is valuable to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Fluoro-2-methoxybenzenamine | Fluorine and methoxy groups | Antimicrobial |
4-Fluoro-2-methoxybenzenamine | Similar functional groups | Anti-inflammatory |
3-Fluoro-4-methoxyphenylmethylamine | Slightly different substitution pattern | Neurotransmitter modulation |
Properties
IUPAC Name |
N-[(3-fluoro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-5-4-6-11(13)12(10)15-3/h4-6,9,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJWLZYFTZDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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